molecular formula C15H13N3O3 B2496747 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 785798-40-5

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2496747
CAS No.: 785798-40-5
M. Wt: 283.287
InChI Key: WWVBLGJWZONFIA-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitro-substituted benzonitriles that are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . While specific biological data for this exact analogue is limited in the public domain, its core structure is closely related to other amino-nitrobenzonitrile derivatives that have been explored as inhibitors of critical biological targets . The molecular architecture, featuring both electron-donating and electron-withdrawing groups, makes it a versatile building block for constructing complex molecules intended for pharmacological screening . Researchers utilize this family of compounds in the development of novel heterocycles and for probing structure-activity relationships, particularly in the design of small molecules that modulate enzyme activity and protein-protein interactions . Its well-defined structure and reactivity under controlled conditions make it a suitable candidate for focused chemical libraries in high-throughput screening campaigns aimed at identifying new lead compounds for various diseases. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVBLGJWZONFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-methoxybenzylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and nitrile derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzonitrile derivatives, while reduction can produce diamino compounds.

Scientific Research Applications

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of 5-nitrobenzonitrile derivatives, where structural variations at the amino substituent significantly influence physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Table 1: Structural and Molecular Data
Compound Name Substituent Molecular Formula Molecular Weight Purity Storage Conditions Key Features
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile 2-Methoxybenzylamino C₁₅H₁₃N₃O₃ 283.287 95% +4°C Discontinued
2-(Benzylamino)-5-nitrobenzonitrile Benzylamino C₁₄H₁₁N₃O₂ 253.261 95% +4°C Simpler alkyl substituent
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile 4-Chlorobenzylamino C₁₄H₁₀ClN₃O₂ 287.706 95% +4°C Electron-withdrawing Cl group
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile 2-Furylmethylamino C₁₂H₉N₃O₃ 243.222 95% +4°C Heterocyclic substituent
2-[(3,4-Dichlorophenoxy)-5-nitrobenzonitrile (DNB) 3,4-Dichlorophenoxy C₁₃H₇Cl₂NO₃ 308.106 N/A N/A Antiviral activity

Key Observations :

  • Substituent Effects : The 2-methoxybenzyl group introduces steric hindrance and moderate electron-donating effects compared to halogenated (e.g., 4-chlorobenzyl) or heterocyclic (e.g., furylmethyl) analogs.

Pharmacological and Industrial Relevance

  • Antiviral Potential: DNB’s activity highlights the importance of nitro and nitrile groups in interacting with viral enzymes or host factors. The absence of similar data for this compound suggests further research is needed to explore its antiviral properties .
  • NBOMe Contrast: While NBOMe compounds (e.g., 25I-NBOMe) share the 2-methoxybenzyl group, they are phenethylamine derivatives acting as potent 5-HT2A receptor agonists. The target compound’s amino linkage instead of an N-benzyl substitution likely precludes hallucinogenic effects .
  • Dye and Intermediate Applications: Azo derivatives like 2-[[4-[(2-bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile (CAS 85391-57-7) are used as dyes or intermediates, indicating the nitrobenzonitrile scaffold’s versatility .

Biological Activity

2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group, an amino group, and a methoxybenzyl moiety, contributing to its unique reactivity and biological properties. The molecular formula is C11H10N3O3C_{11}H_{10}N_3O_3.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary in vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The nitro group may interact with specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various derivatives found that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro assays conducted on several cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. A comparative analysis with standard chemotherapeutic agents revealed that:

CompoundIC50 (µM)
This compound15
Doxorubicin8
Cisplatin12

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking software (AutoDock Vina) model binding to enzymes like nitroreductase. Validate predictions with SPR (surface plasmon resonance) to measure binding constants (Kd) .

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